2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H22N2O4 and a molecular weight of 402.454 g/mol . This compound is known for its unique chemical structure, which includes an ethoxy group, a methylbenzoyl group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Ethoxy Group: This is usually achieved through the reaction of an appropriate phenol derivative with ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Methylbenzoyl Group: This step involves the acylation of the phenyl ring using 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbohydrazonoyl Group: This is typically done by reacting the intermediate with hydrazine hydrate under reflux conditions.
Final Coupling: The final step involves coupling the intermediate with benzoic acid or its derivatives under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
765274-88-2 |
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Molecular Formula |
C24H22N2O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H22N2O4/c1-3-29-22-15-18(16-25-26-23(27)20-12-8-7-9-17(20)2)13-14-21(22)30-24(28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3,(H,26,27)/b25-16+ |
InChI Key |
LFNKLRKMCYILIE-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2C)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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